molecular formula C12H14F4N2 B1449643 1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 1545452-71-8

1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine

Cat. No. B1449643
CAS RN: 1545452-71-8
M. Wt: 262.25 g/mol
InChI Key: PWWPMCOICDFRPC-UHFFFAOYSA-N
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Description

“1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine” is a chemical compound with the molecular formula C12H15F3N2 . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of “1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine” consists of a piperazine ring attached to a phenyl ring via a methylene bridge. The phenyl ring carries a trifluoromethyl group at the 3-position and a fluorine atom at the 5-position .


Physical And Chemical Properties Analysis

The compound “1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine” has a molecular weight of 244.26 . More detailed physical and chemical properties are not available in the searched data.

Scientific Research Applications

Neuropharmacological Research

TFMPP is known to exhibit some pharmacological effects similar to 3,4-methylenedioxymethamphetamine (MDMA), such as altering thermoregulation and cardiovascular effects . It has been used in neuropharmacological studies to understand the behavioral and physiological responses related to serotonin release, which is significant in researching treatments for neurological disorders.

Chemical Synthesis Intermediate

As an intermediate in chemical synthesis, TFMPP is utilized in the production of various chemical compounds. Its structure allows for regioselective modifications, making it valuable in the synthesis of complex molecules for pharmaceuticals and agrochemicals .

Hallucinogenic Effects Study

TFMPP has been studied for its hallucinogenic effects in humans and animals. This research is important for understanding the mechanisms of hallucination and could lead to the development of new therapeutic agents for psychiatric conditions .

Analytical Chemistry

In analytical chemistry, TFMPP can be used as a reference compound for mass spectrometry and other analytical techniques to identify and quantify substances within a sample .

Drug Potency Enhancement

The trifluoromethyl group in TFMPP has been shown to improve drug potency by enhancing interactions with biological targets. This property is particularly useful in the design of more effective drugs with lower dosages .

Legal and Illicit Uses

TFMPP has been examined for its legal and illicit uses, particularly in the context of substance abuse. Understanding its effects helps in formulating policies and measures to control its misuse .

Mechanism of Action

The mechanism of action of “1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine” is not specified in the searched data. The biological activities of similar compounds are often attributed to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .

properties

IUPAC Name

1-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F4N2/c13-11-6-9(5-10(7-11)12(14,15)16)8-18-3-1-17-2-4-18/h5-7,17H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWPMCOICDFRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC(=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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